![molecular formula C9H8F2O2 B1425856 Methyl 2,3-difluoro-4-methylbenzoate CAS No. 773874-06-9](/img/structure/B1425856.png)
Methyl 2,3-difluoro-4-methylbenzoate
Overview
Description
“Methyl 2,3-difluoro-4-methylbenzoate” is a chemical compound with the molecular formula C9H8F2O2 . It is used in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of m-difluorobenzene, an important structural component in many pharmaceutical agents and natural products, has been achieved through a continuous-flow double diazotization process . This method addresses potential hazards associated with the strongly exothermic and thermally unstable diazonium intermediate, and severe coupled side reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C9H8F2O2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,1-2H3
. The molecular weight of this compound is 186.16 . Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2,3-difluoro-4-methylbenzoate is an organic compound that is often used as a reagent in organic synthesis It is commonly used in the synthesis of pharmaceuticals and agrochemicals , suggesting that its targets may vary depending on the specific synthesis process.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a sealed container, away from sources of ignition and strong acids . It is soluble in organic solvents such as ethanol and dimethylformamide , which can also affect its action and stability.
properties
IUPAC Name |
methyl 2,3-difluoro-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFUSIDKEYANIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717016 | |
Record name | Methyl 2,3-difluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
773874-06-9 | |
Record name | Methyl 2,3-difluoro-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10717016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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